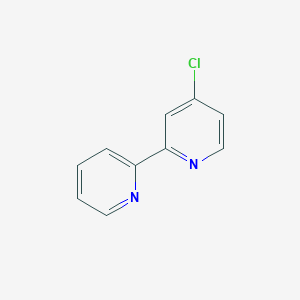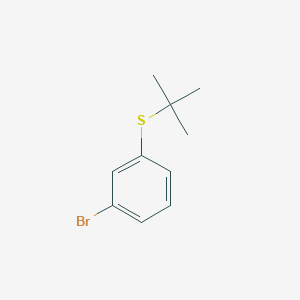
1-Bromo-3-t-butylthiobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Bromo-3-t-butylthiobenzene is usually achieved through the reaction between t-butylthiobenzene and bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through various methods, including crystallization, chromatography, and distillation.
Molecular Structure Analysis
The molecular formula of 1-Bromo-3-t-butylthiobenzene is C10H13BrS. Its molecular weight is 245.18 g/mol.
Chemical Reactions Analysis
1-Bromo-3-t-butylthiobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Physical And Chemical Properties Analysis
1-Bromo-3-t-butylthiobenzene has a molecular weight of 293.24 g/mol and a melting point of 128–130 °C. It has a density of 1.36 g/cm3 and a boiling point of 363.5 °C. In addition, the compound is stable under normal conditions but decomposes when exposed to elevated temperatures or light.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
1-Bromo-3-t-butylthiobenzene is a compound of interest in the field of organic synthesis and material science. Its derivatives and related compounds have been explored for various applications, including the synthesis of complex molecules and materials with specific properties.
Synthesis of Isoindole Derivatives : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from bromophenyl precursors, with butyllithium leads to the generation of lithiobenzenes that undergo cyclization to produce 2,3-dihydro-1H-isoindole-1-thiones. This method provides a route for synthesizing isoindole derivatives, which are valuable in medicinal chemistry and materials science (Kobayashi et al., 2013).
Conjugated Copolymer Synthesis : Research on diblock conjugated copolymers, specifically poly(3-butylthiophene)-b-poly(3-octylthiophene), reveals insights into synthesis methods that could potentially be adapted for use with 1-bromo-3-t-butylthiobenzene derivatives. These materials are significant for their applications in organic electronics and photovoltaics (Wu et al., 2009).
Advanced Organic Synthesis : The synthesis of 1-bromo-1-lithioethene and its reactions with various electrophiles highlight the utility of bromo-lithio reagents in organic synthesis, which could be relevant for reactions involving 1-bromo-3-t-butylthiobenzene or its analogs (Novikov & Sampson, 2005).
Dissociative Electron Attachment Studies : The study of dissociative electron attachment to bromo-chlorobenzene derivatives provides insights into the electron interactions with haloaromatic compounds. Such fundamental research can inform the design of materials with specific electronic properties, relevant to the derivatives of 1-bromo-3-t-butylthiobenzene (Mahmoodi-Darian et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-3-tert-butylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYMJXPWBBKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613130 | |
| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-t-butylthiobenzene | |
CAS RN |
135883-40-8 | |
| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
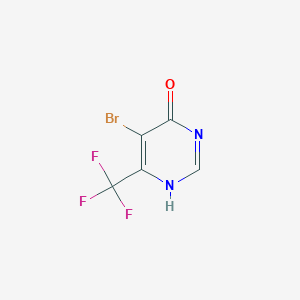
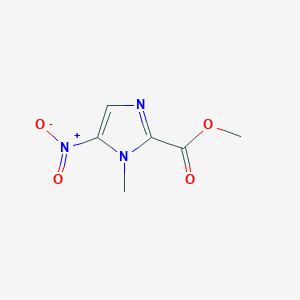
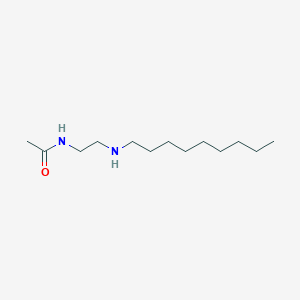

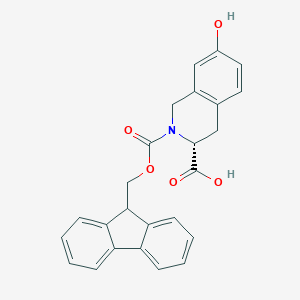
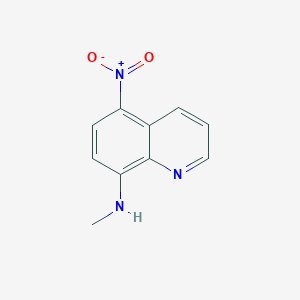
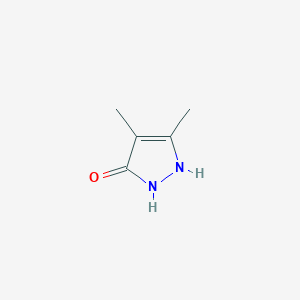
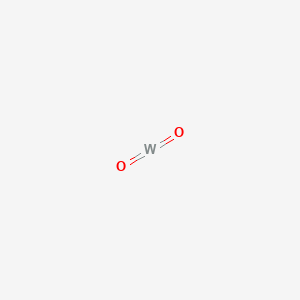

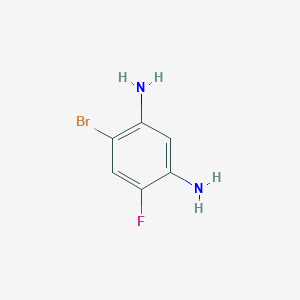
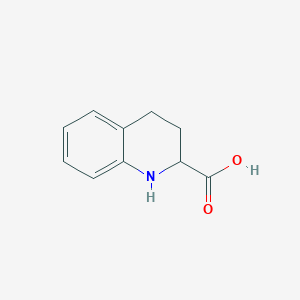
![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
